Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine

Descripción general

Descripción

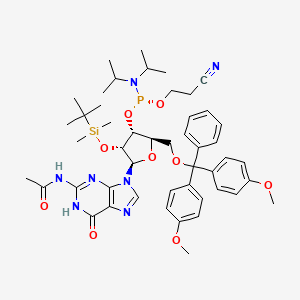

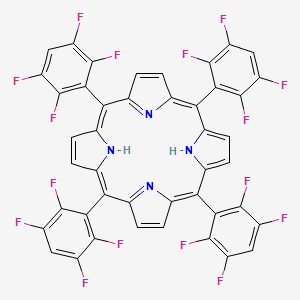

“Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine”, also known as H2TFP, is a synthetic tetraarylporphyrin molecule. It has gained significant attention in scientific research due to its unique properties and potential applications. It is a synthetic porphyrin specialty chemical .

Molecular Structure Analysis

The molecular formula of “Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine” is C44H14F16N4 . Its molecular weight is 902.6 g/mol .

Physical And Chemical Properties Analysis

“Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine” has a molecular weight of 902.6 g/mol . It should be stored at room temperature and protected from light .

Aplicaciones Científicas De Investigación

Multimodal Use in Biomedicine Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine and similar porphyrins have demonstrated remarkable versatility in biomedical research, particularly in the field of photodynamic therapy (PDT) for cancer treatment. These compounds are known for their strong affinity for DNA and high yield of singlet oxygen generation upon light activation, making them effective photosensitizers. Their application extends beyond cancer therapy to antimicrobial photodynamic therapy, showcasing their potential against microbial infections. The development of combination strategies that utilize these porphyrins alongside other photosensitizers and chemotherapeutic agents has been explored to enhance anti-tumor effects and overcome therapeutic resistance. Moreover, their role in nanoparticle-mediated delivery, controlled drug release, biosensing, and G-quadruplex stabilization for tumor growth inhibition highlights their adaptability in various biomedical applications (Garcia-Sampedro, Tabero, Mahamed, & Acedo, 2019).

Advancements in Material Science Fluorinated porphyrinoids, including meso-tetra (2,3,5,6-tetrafluorophenyl) porphine, have found significant application in material science due to their enhanced photo and oxidative stability afforded by fluoro groups. These properties make them ideal for developing advanced functional materials for applications ranging from sensors and photonic devices to components for solar cells, biomedical imaging, theranostics, and catalysts. The tunability of their physicochemical, optoelectronic, and magnetic properties has been a focal point of research, driving innovation in the synthesis and application of these chromophores (Aggarwal, Bhupathiraju, Farley, & Singh, 2021).

Environmental and Catalytic Applications Research into the environmental applications of meso-tetra (2,3,5,6-tetrafluorophenyl) porphine and related compounds has also been notable. These materials have been investigated for their potential in adsorption processes, particularly in the removal of pharmaceutical pollutants such as antibiotics from aqueous solutions. The large specific surface area, high porosity, and favorable pore size distribution of mesoporous carbon materials derived from these porphyrins highlight their efficiency in adsorbing pollutants, thereby contributing to water purification efforts (Ahmed, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

5,10,15,20-tetrakis(2,3,5,6-tetrafluorophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H14F16N4/c45-13-9-14(46)38(54)33(37(13)53)29-21-1-2-22(61-21)30(34-39(55)15(47)10-16(48)40(34)56)24-5-6-26(63-24)32(36-43(59)19(51)12-20(52)44(36)60)28-8-7-27(64-28)31(25-4-3-23(29)62-25)35-41(57)17(49)11-18(50)42(35)58/h1-12,61,64H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDUKFMYDJDZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=CC(=C6F)F)F)F)C7=C(C(=CC(=C7F)F)F)F)C8=C(C(=CC(=C8F)F)F)F)C=C3)C9=C(C(=CC(=C9F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H14F16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide](/img/structure/B1436796.png)

![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)

![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)